1-Methylimidazo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₇N₃. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, which are structurally similar, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been utilized in the development of covalent inhibitors . These inhibitors interact with their targets, leading to changes that inhibit the function of the target .
Biochemical Pathways
Related imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis, suggesting that they may affect pathways related to this disease .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity against mdr-tb and xdr-tb .
Action Environment
The efficacy of related compounds may be influenced by factors such as the presence of multidrug-resistant strains of tuberculosis .
Preparation Methods
The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
- 2-Methylimidazo[1,5-a]pyridine-3-carbonitrile
- 3-Methylimidazo[1,5-a]pyridine-4-carbonitrile
These compounds share similar structural features but differ in their chemical properties and biological activities, making this compound unique in its specific applications .
Properties
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8-4-2-3-5-12(8)9(6-10)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPOTIFYITNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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